N-cyclohexyl-N-methyl-2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-methyl-2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide is a complex organic compound with a unique structure that includes a piperazine ring, a cyclohexyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-methyl-2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol. The cyclohexyl group is introduced through a cyclization reaction, and the methylphenyl group is added via a Friedel-Crafts alkylation reaction. The final step involves the acylation of the piperazine ring with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents may be used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-methyl-2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-cyclohexyl-N-methyl-2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methyl-2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N-methylbenzylamine: Similar structure but lacks the piperazine ring.
N-cyclohexyl-N-methyl-2-morpholinoethylcarbodiimide: Contains a morpholine ring instead of a piperazine ring.
N-cyclohexylmaleimide: Contains a maleimide group instead of an acetamide group.
Uniqueness
N-cyclohexyl-N-methyl-2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide is unique due to its combination of a piperazine ring, cyclohexyl group, and methylphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-16-8-10-17(11-9-16)15-24-13-12-22-21(26)19(24)14-20(25)23(2)18-6-4-3-5-7-18/h8-11,18-19H,3-7,12-15H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAPUPAXCKIBFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)N(C)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.